molecular formula C18H14N2O4 B11512134 2-{4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide

2-{4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide

Cat. No.: B11512134
M. Wt: 322.3 g/mol
InChI Key: ZYRATCJQUPGQHJ-GDNBJRDFSA-N
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Description

2-(4-{[(4Z)-5-OXO-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a phenyl group, an oxazole ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4Z)-5-OXO-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a phenyl-substituted nitrile with hydroxylamine hydrochloride in the presence of a base can yield the oxazole ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the oxazole ring in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of the phenoxy compound with acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4Z)-5-OXO-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazole ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or oxazole ring are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced oxazole derivatives, and substitution can result in various substituted phenoxyacetamides.

Scientific Research Applications

2-(4-{[(4Z)-5-OXO-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-{[(4Z)-5-OXO-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

    Phenylacetamide Derivatives: Compounds with a phenylacetamide moiety also show similar chemical properties and applications.

    Oxazole Derivatives: Other oxazole derivatives, such as 2-phenyl-oxazole, have similar structural features and are used in related research areas.

Uniqueness

2-(4-{[(4Z)-5-OXO-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

2-[4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C18H14N2O4/c19-16(21)11-23-14-8-6-12(7-9-14)10-15-17(20-24-18(15)22)13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,21)/b15-10-

InChI Key

ZYRATCJQUPGQHJ-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(C=C3)OCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(C=C3)OCC(=O)N

Origin of Product

United States

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